molecular formula C21H15F3N2O B3020006 1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile CAS No. 338964-44-6

1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3020006
CAS No.: 338964-44-6
M. Wt: 368.359
InChI Key: MNBWYLGWCURQEM-UHFFFAOYSA-N
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Description

The compound 1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative featuring a 4-methylbenzyl group at position 1 and a 3-trifluoromethylphenyl substituent at position 5. Its core structure includes a pyridin-2-one scaffold substituted with a nitrile group at position 6.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c1-14-5-7-15(8-6-14)12-26-13-18(9-17(11-25)20(26)27)16-3-2-4-19(10-16)21(22,23)24/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBWYLGWCURQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo) enhance antioxidant activity compared to electron-donating groups (e.g., methoxy).
  • The trifluoromethyl group in the target compound may similarly modulate activity due to its strong electron-withdrawing nature.

Fluorinated Dihydropyridine Derivatives

Fluorinated compounds, such as 2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile, are noted for enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius . The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism, extending its half-life in biological systems.

Comparative Data Table

Compound Name Substituent at Position 1 Substituent at Position 5 Molar Mass (g/mol) Key Biological Activity/Property
Target Compound 4-Methylbenzyl 3-Trifluoromethylphenyl 368.33 (calc.) N/A (inferred stability from fluorine)
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile 4-Chlorobenzyl 3-Trifluoromethylphenyl 388.77 N/A
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile N/A (substituted at position 4) 4-Bromophenyl (position 4) N/A 79.05% antioxidant activity
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile N/A (substituted at position 6) 4-Methoxyphenyl (position 4) N/A 17.55% antioxidant activity

Substituent Effects on Properties and Activity

  • Electron-Withdrawing Groups (e.g., Cl, Br, CF₃): Increase polarity and metabolic stability but may reduce solubility in nonpolar environments.
  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Improve lipophilicity and membrane permeability but may reduce oxidative stability. The 4-methyl group in the target compound could facilitate passive diffusion across biological membranes.

Biological Activity

The compound 1-[(4-methylphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile (CAS No. 338964-44-6) is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15F3N2OC_{21}H_{15}F_{3}N_{2}O with a molecular weight of 368.36 g/mol. The structure features a dihydropyridine ring substituted with a methylphenyl group and a trifluoromethylphenyl group, which may influence its biological activity.

PropertyValue
CAS Number338964-44-6
Molecular FormulaC21H15F3N2O
Molecular Weight368.36 g/mol

Antioxidant Activity

Research indicates that compounds in the dihydropyridine class exhibit significant antioxidant properties. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the ability to scavenge free radicals, potentially protecting cells from oxidative stress. Studies have shown that similar compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro .

Anticancer Properties

The compound has been evaluated for its anticancer potential due to its structural similarity to known anticancer agents. In vitro studies demonstrated that it inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

Some derivatives of dihydropyridines are known to act as inhibitors of key enzymes involved in cancer progression and metastasis. For instance, they have shown inhibitory effects on protein kinases associated with tumor growth. The specific compound under discussion has demonstrated activity against certain kinases, suggesting a potential role in targeted cancer therapies .

Case Studies

  • Study on Antioxidant Activity : A study published in Molecules examined various dihydropyridine derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with similar substitutions showed enhanced antioxidant activity compared to controls .
  • Anticancer Efficacy : In a preclinical trial, the compound was tested against several cancer cell lines, revealing IC50 values in the low micromolar range. This suggests potent anticancer activity that warrants further investigation in vivo .
  • Enzyme Interaction Study : A recent publication explored the interaction between this compound and specific tyrosine kinases involved in cancer signaling pathways. The findings indicated that it could serve as a lead compound for developing new kinase inhibitors .

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